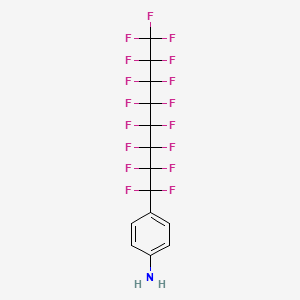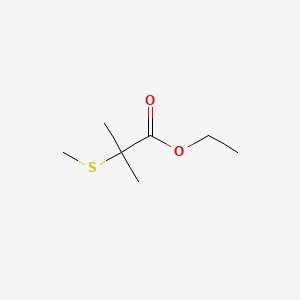
4-(全氟辛基)苯胺
描述
4-(Perfluorooctyl)aniline, also known as 4-(Heptadecafluorooctyl)aniline, is a fluorinated aromatic amine. It is characterized by the presence of a perfluorooctyl group attached to the para position of an aniline ring. This compound is notable for its unique chemical properties, which include high thermal and chemical stability, as well as hydrophobic and oleophobic characteristics . These properties make it valuable in various industrial applications, such as the production of non-stick coatings, fire-fighting foams, and water-repellent coatings .
科学研究应用
4-(Perfluorooctyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorous organocatalysts and other fluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of non-stick coatings, fire-fighting foams, and water-repellent coatings.
作用机制
Target of Action
It is known that perfluorinated compounds, such as 4-(perfluorooctyl)aniline, have unique chemical and physical properties . They are often used in the synthesis of other compounds, serving as building blocks for introducing a 4-perfluoroalkylaryl moiety .
Mode of Action
It’s known that perfluorinated compounds can activate the nuclear receptor pparα . This compound is used in the synthesis of other compounds, indicating that it likely interacts with its targets through chemical reactions .
Biochemical Pathways
Perfluorochemicals, a group that includes 4-(perfluorooctyl)aniline, have been associated with various toxicological characteristics and mechanisms of toxicity
Pharmacokinetics
It’s known that perfluorinated compounds exhibit major species and sex differences in pharmacokinetic disposition . More research is needed to understand the specific pharmacokinetics of 4-(Perfluorooctyl)aniline.
Result of Action
It’s known that perfluorinated compounds can cause various adverse effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .
Action Environment
It’s known that perfluorinated compounds are persistent in the environment due to their resistance to degradation . More research is needed to understand how environmental factors influence the action of 4-(Perfluorooctyl)aniline.
生化分析
Biochemical Properties
4-(Perfluorooctyl)aniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been used in the synthesis of fluorous (S)-pyrrolidine-thiourea bifunctional organocatalysts . The compound interacts with enzymes such as carboxylesterases, which are involved in its hydrolysis . These interactions can influence the activity of the enzymes, potentially leading to changes in metabolic pathways.
Cellular Effects
The effects of 4-(Perfluorooctyl)aniline on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to hepatotoxicity, developmental toxicity, and endocrine disruption . These effects are mediated through its interaction with nuclear receptors such as PPARα, which play a crucial role in regulating gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, 4-(Perfluorooctyl)aniline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with carboxylesterases results in the hydrolysis of the compound, which can alter the activity of these enzymes and affect metabolic pathways . Additionally, its binding to nuclear receptors such as PPARα can modulate the expression of genes involved in lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Perfluorooctyl)aniline can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can persist in the environment and biological systems, leading to prolonged exposure and potential chronic effects . The stability of 4-(Perfluorooctyl)aniline in various conditions, including its resistance to degradation, contributes to its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 4-(Perfluorooctyl)aniline vary with different dosages in animal models. At low doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver damage, thyroid disease, and reproductive toxicity . These threshold effects highlight the importance of understanding the dosage-dependent toxicity of the compound to establish safe exposure levels.
Metabolic Pathways
4-(Perfluorooctyl)aniline is involved in various metabolic pathways, including hydrolysis by carboxylesterases . This process leads to the formation of metabolites that can further interact with other enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-(Perfluorooctyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. Its fluorinated nature allows it to interact with lipid membranes, facilitating its accumulation in certain tissues . This localization can affect its bioavailability and the extent of its biochemical interactions.
Subcellular Localization
4-(Perfluorooctyl)aniline’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular activity . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and potential toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluorooctyl)aniline typically involves the condensation of aniline with a perfluorooctyl halide under basic conditions. One common method is the reaction of aniline with perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Perfluorooctyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired compound in high purity .
化学反应分析
Types of Reactions
4-(Perfluorooctyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro-4-(Perfluorooctyl)aniline, Nitroso-4-(Perfluorooctyl)aniline.
Reduction: 4-(Perfluorooctyl)aniline (from nitro derivatives).
Substitution: Various halogenated derivatives depending on the substituent introduced.
相似化合物的比较
4-(Perfluorooctyl)aniline can be compared with other similar compounds, such as:
- 4-(Perfluorobutyl)aniline
- 4-(Perfluorohexyl)aniline
- 4-(Perfluorodecyl)aniline
Uniqueness
The uniqueness of 4-(Perfluorooctyl)aniline lies in its longer perfluorinated chain, which imparts greater hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring high chemical and thermal stability .
Similar Compounds
- 4-(Perfluorobutyl)aniline : Shorter perfluorinated chain, lower hydrophobicity.
- 4-(Perfluorohexyl)aniline : Intermediate chain length, moderate hydrophobicity.
- 4-(Perfluorodecyl)aniline : Longer chain, similar properties but potentially higher stability .
属性
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F17N/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTZVMUNYIDMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392660 | |
| Record name | 4-(Perfluorooctyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83766-52-3 | |
| Record name | 4-(Perfluorooctyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Heptadecafluorooctyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















